molecular formula C14H21NO3 B2769434 2-[2-(adamantan-1-yl)acetamido]acetic acid CAS No. 237400-99-6

2-[2-(adamantan-1-yl)acetamido]acetic acid

Cat. No.: B2769434
CAS No.: 237400-99-6
M. Wt: 251.326
InChI Key: YGGZZKSHIOWKII-UHFFFAOYSA-N
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Description

2-[2-(adamantan-1-yl)acetamido]acetic acid is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
The exact mass of the compound [(1-Adamantylacetyl)amino]acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZZKSHIOWKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of 2-[2-(adamantan-1-yl)acetamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[2-(adamantan-1-yl)acetamido]acetic acid (also known as


-(1-adamantylacetyl)glycine ) is a synthetic conjugate combining the lipophilic, bulky adamantane scaffold with the hydrophilic amino acid glycine. This molecule represents a critical class of lipophilic peptidomimetics , often employed in drug discovery to enhance the blood-brain barrier (BBB) permeability of polar pharmacophores or to probe the glycine binding sites of NMDA receptors.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its structural reactivity profile.

Structural Analysis & Physicochemical Profile

The molecule consists of a tricyclic adamantane cage linked via an acetyl spacer to a glycine moiety. The adamantane cage confers high lipophilicity and metabolic stability, while the glycine tail provides a polar, ionizable carboxylic acid for solubility and receptor interaction.

Molecular Specifications
PropertyValueNotes
IUPAC Name This compound
Common Name

-(1-Adamantylacetyl)glycine
Molecular Formula

Molecular Weight 251.32 g/mol
Physical State White Crystalline SolidTypical of adamantane amides
Melting Point 185–190 °C (Predicted)High MP due to crystal packing of adamantane cage
Solubility DMSO, DMF, MethanolPoorly soluble in water (unless ionized at pH > 7)
Calculated Chemical Descriptors
  • LogP (Predicted): ~2.1 – 2.5

    • Insight: The adamantane group (

      
      ) significantly offsets the hydrophilicity of glycine (
      
      
      
      ), resulting in a molecule with balanced amphiphilicity suitable for membrane penetration.
  • pKa (Carboxyl): 3.8 – 4.2

    • Insight: The acidic tail allows the formation of water-soluble salts (e.g., sodium or meglumine salts) for formulation.

  • Polar Surface Area (PSA): ~66

    
    
    
    • Insight: PSA < 90

      
       suggests good oral bioavailability and BBB penetration potential.
      

Synthetic Methodology (High-Fidelity Protocol)

The synthesis of this compound is best achieved via a convergent amide coupling strategy . This protocol avoids the use of unstable acid chlorides, utilizing EDC/HOBt activation for high yield and purity.

Reaction Scheme Visualization

SynthesisPathway SM1 1-Adamantaneacetic Acid (SM-1) Reagents EDC • HCl / HOBt DIPEA / DCM SM1->Reagents SM2 Glycine Methyl Ester HCl (SM-2) SM2->Reagents Intermediate Methyl Ester Intermediate (Stable) Reagents->Intermediate Amide Coupling (RT, 12h) Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Saponification Product Target Molecule: This compound Hydrolysis->Product Acidification (pH 2)

Caption: Convergent synthesis pathway utilizing EDC coupling followed by mild alkaline hydrolysis.

Step-by-Step Protocol
Phase 1: Amide Coupling
  • Preparation: In a round-bottom flask, dissolve 1-adamantaneacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC•HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 minutes to form the active ester.
    
  • Addition: Add Glycine methyl ester hydrochloride (1.1 eq) followed by DIPEA (3.0 eq) dropwise to neutralize the HCl salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Dilute with DCM, wash sequentially with

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate to yield the methyl ester intermediate .
Phase 2: Ester Hydrolysis (Saponification)
  • Solubilization: Dissolve the methyl ester intermediate in a 3:1 mixture of THF/Water.

  • Hydrolysis: Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the ester spot).

  • Isolation: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using

    
    .
    
  • Purification: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Chemical Reactivity & Stability Profile

Understanding the reactivity of this molecule is crucial for formulation and derivative design.

Stability Matrix
ConditionStability RatingMechanism/Notes
Acidic (pH 1-3) High The amide bond is resistant to acid hydrolysis at ambient temperatures.
Basic (pH 10-12) Moderate Prolonged exposure to strong base/heat may hydrolyze the amide, though the adamantane bulk provides steric protection.
Oxidative High The adamantane cage is highly resistant to oxidation (no benzylic/allylic protons).
Metabolic High Adamantane is a known "metabolic bulletproof vest," reducing the rate of enzymatic degradation.
Derivatization Potential

The terminal carboxylic acid serves as a versatile handle for further chemical modification:

  • Prodrug Formation: Esterification with alcohols to improve oral absorption.

  • Peptide Extension: Standard coupling with amines/amino acids to create longer peptidomimetics.

  • Bioisostere Replacement: Conversion of the acid to a tetrazole or hydroxamic acid for altered receptor binding.

Structure-Property Logic

SPR cluster_effect Pharmacological Outcome Adamantane Adamantane Cage (Lipophilic Domain) Linker Acetyl Linker (Spacer) Adamantane->Linker Provides Steric Bulk & BBB Penetration Outcome Amphiphilic Molecule Soluble in lipids (membranes) Soluble in water (as salt) Adamantane->Outcome Amide Amide Bond (H-Bond Donor/Acceptor) Linker->Amide Separates Domains Glycine Glycine Tail (Polar/Acidic Domain) Amide->Glycine Peptidomimetic Character Glycine->Outcome

Caption: Structure-Property Relationship (SPR) mapping functional groups to pharmacological outcomes.

Biological Applications & Context

Drug Delivery (Carrier System)

This molecule acts as a "lipophilization" vector. By conjugating the adamantane-acetyl group to glycine (or other drugs), the overall lipophilicity is increased without introducing aromatic rings, which can sometimes lead to toxicity. The adamantane moiety facilitates passive diffusion across the blood-brain barrier.

NMDA Receptor Modulation

Adamantane derivatives (e.g., Memantine, Amantadine) are classic NMDA receptor antagonists. The glycine conjugate may target the glycine co-agonist site of the NMDA receptor, potentially acting as a partial agonist or antagonist, useful in neuroprotection studies.

References

  • Wanka, L., et al. "The Lipophilic Bullet: Adamantane in Drug Discovery and Development." Chemical Reviews, 2013. Link

  • Liu, J., et al. "Adamantane-based derivatives: A review of their synthesis and biological activity." Current Medicinal Chemistry, 2011. Link

  • PubChem Compound Summary. "1-Adamantaneacetic acid."[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Peptide Synthesis Protocols: EDC/HOBt Coupling." Merck KGaA. Link

Sources

Unlocking the CNS: A Technical Guide to the Therapeutic Potential of Adamantane-Conjugated Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with novel or significantly enhanced therapeutic properties. This guide delves into the scientific rationale, synthesis, and therapeutic potential of conjugating the rigid, lipophilic adamantane cage with the versatile glycine amino acid framework. The adamantane moiety, renowned for improving pharmacokinetic profiles and providing a rigid anchor for pharmacophores, is a cornerstone in drugs treating viral infections, diabetes, and neurodegenerative diseases.[1][2][3] Glycine derivatives are not only fundamental biological building blocks but also serve as critical modulators of the central nervous system (CNS), particularly through their interaction with the N-methyl-D-aspartate (NMDA) receptor.[][5][6]

This document provides an in-depth exploration for researchers and drug development professionals, elucidating how the synergistic combination of these two moieties creates a powerful platform for developing next-generation therapeutics. We will examine the synthetic strategies, analyze the mechanisms of action with a focus on NMDA receptor antagonism, and survey the preclinical and clinical evidence across key therapeutic areas, including neuroprotection, antiviral activity, and oncology. Furthermore, this guide furnishes detailed experimental protocols and workflows to empower researchers in the practical application of these principles.

Introduction: The Strategic Union of Adamantane and Glycine

The Adamantane Scaffold: A Lipophilic Bullet in Drug Design

Adamantane is a unique, perfectly symmetrical, and rigid tricyclic hydrocarbon.[7][8] Its discovery and subsequent synthetic availability launched a new era in medicinal chemistry.[9][10][11] The incorporation of an adamantane moiety into a drug candidate is a well-established strategy to enhance its therapeutic profile.[12]

Key Physicochemical Contributions of Adamantane:

  • Enhanced Lipophilicity: The adamantane cage is highly lipophilic, which can significantly improve a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[7][10][12] This property is critical for developing CNS-active agents.[13]

  • Metabolic Stability: The rigid, cage-like structure is resistant to enzymatic degradation, which can protect adjacent functional groups, prolong the drug's plasma half-life, and improve its overall pharmacokinetic profile.[7][14][15]

  • Rigid Scaffolding: It serves as a non-metabolizable, three-dimensional scaffold, allowing for the precise spatial orientation of pharmacophoric groups to optimize interactions with biological targets like ion channels and enzyme active sites.[16][17]

The clinical success of adamantane-based drugs such as Memantine (for Alzheimer's disease), Amantadine (for Parkinson's and influenza), and Saxagliptin (for diabetes) validates its status as a "privileged" structure in drug discovery.[1][3][18]

Glycine Derivatives: Key Modulators of Neurological Function

Glycine is the simplest proteinogenic amino acid, yet its derivatives play complex and critical roles in pharmacology.[19][20][21] In the CNS, glycine acts as a co-agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5][22][23] Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in stroke and many neurodegenerative diseases.[24][25] Consequently, antagonists of the glycine binding site on the NMDA receptor have been extensively investigated as potential neuroprotective agents.[5][6][23]

Rationale for Conjugation: A Synergistic Approach

The conjugation of adamantane with glycine derivatives is a deliberate strategy to merge the pharmacokinetic advantages of the adamantane scaffold with the pharmacodynamic activity of a glycine moiety. This approach aims to:

  • Improve CNS Penetration: Leverage the lipophilicity of adamantane to efficiently deliver the glycine derivative across the BBB.[10][13]

  • Enhance Target Engagement: Utilize the rigid adamantane structure to optimally position the glycine pharmacophore within the NMDA receptor's glycine binding site or other targets.

  • Modulate Receptor Affinity and Function: The bulky adamantane group can confer unique modulatory properties, potentially leading to derivatives that act as potent and selective antagonists or modulators at the target receptor.[26]

  • Create Novel Chemical Entities: Generate new molecular architectures with unique therapeutic profiles for treating complex multifactorial diseases like neurodegeneration and cancer.[7][13]

Medicinal Chemistry and Synthesis

The synthesis of adamantane-conjugated glycine derivatives typically involves standard peptide coupling or nucleophilic substitution reactions, leveraging commercially available or readily synthesized adamantane precursors. Adamantanone, for instance, serves as a versatile starting material for a wide range of derivatives.[27]

General Synthetic Workflow

A common strategy involves coupling a protected glycine derivative with a functionalized adamantane. The choice of protecting groups (e.g., Boc for the amine, various esters for the carboxylic acid) is critical to prevent side reactions and ensure a high yield of the desired conjugate.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Post-Reaction Processing Adamantane Functionalized Adamantane (e.g., 1-Adamantanamine) Coupling Peptide Coupling (e.g., EDC, HOBt) Adamantane->Coupling Glycine Protected Glycine (e.g., Boc-Gly-OH) Glycine->Coupling Protected_Conj Protected Adamantane-Glycine Conjugate Coupling->Protected_Conj Deprotection Deprotection (e.g., TFA) Protected_Conj->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Final Adamantane-Glycine Derivative Purification->Final_Product G cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Channel Pore (Mg²⁺ Block) Glutamate_Vesicle->NMDA_Receptor:f1 Glutamate Release Ca_Influx Ca²⁺ Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Activation Adamantane_Glycine Adamantane-Glycine Conjugate Adamantane_Glycine->NMDA_Receptor:f2 Antagonist Binding (Blocks Glycine) G A Synthesis & Purification of Conjugate Library B Primary Screening: In Vitro Binding Assay (e.g., NMDA Receptor) A->B C Secondary Screening: Functional Cellular Assay (e.g., Ca²⁺ Influx, Cytotoxicity) B->C Active Hits D Pharmacokinetic Profiling: ADME/Tox Assays (e.g., Caco-2, Microsomal Stability) C->D E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E Favorable Profile F In Vivo Efficacy: Disease Animal Model (e.g., Stroke, AD model) D->F Optimized Lead E->A Iterative Design G Preclinical Candidate F->G

Sources

The Lipophilic Anchor: Strategic Integration of the Adamantane Moiety in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the adamantane moiety (


) into peptide backbones represents a paradigm shift in medicinal chemistry, moving from "flatland" drug design to three-dimensional, space-filling architectures. Known as the "lipophilic bullet," this diamondoid cage structure solves two of the most persistent failures in peptide therapeutics: poor membrane permeability  and rapid proteolytic degradation .

This technical guide analyzes the physicochemical and structural rationale for adamantane integration, detailing synthetic protocols for its introduction into peptidomimetics and validating its efficacy through the lens of FDA-approved therapeutics like Vildagliptin.

Part 1: Physicochemical Rationale & The "Anchor" Effect

The adamantane cage is not merely a hydrophobic group; it is a rigid, spherical scaffold that occupies a defined volume of space (


). Its integration alters the pharmacological profile of a peptide through three distinct mechanisms.
Lipophilicity and BBB Penetration

Native peptides rarely cross the Blood-Brain Barrier (BBB) due to high polarity and hydrogen bonding potential. Adamantane increases the lipophilicity (LogP) of a conjugate significantly, often by a factor of 2–4 log units, facilitating passive diffusion across endothelial membranes.

Steric Shielding (Proteolytic Stability)

The bulky cage structure creates a "steric umbrella." When placed adjacent to a scissile bond (e.g., an amide bond susceptible to peptidases), the adamantane group physically blocks the approach of the enzyme's catalytic triad.

The Hydrophobic Anchor

In receptor binding, adamantane acts as a high-affinity anchor. It does not just sit on a surface; it fills deep, hydrophobic pockets (such as the S2 subsite of serine proteases) with high complementarity, driven by the expulsion of high-energy water molecules from the binding site (entropy-driven binding).

Data Summary: Native vs. Adamantane-Modified Peptides
FeatureNative PeptideAdamantane-PeptidomimeticImpact
LogP (Lipophilicity) Typically < 0 (Hydrophilic)Shifted +2.0 to +4.0Enhanced membrane crossing
Plasma Half-life (

)
Minutes (< 10 min)Hours (2–12 hrs)Reduced dosing frequency
Proteolytic Susceptibility High (Rapid cleavage)Low (Steric hindrance)Oral bioavailability potential
Conformation Flexible/DisorderedConstrained/RigidEntropy penalty paid pre-binding

Part 2: Structural Biology & Mechanism of Action

To understand how adamantane functions, we must visualize its interaction within a target active site. The most definitive example is Vildagliptin (Galvus) , a DPP-IV inhibitor for Type 2 Diabetes.

Case Study: Vildagliptin and the S2 Pocket

Vildagliptin is a peptidomimetic nitrile. Its mechanism relies on the adamantane moiety anchoring the molecule into the S2 hydrophobic subsite of the DPP-IV enzyme.

  • The Warhead: The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630.

  • The Anchor: The 3-hydroxyadamantyl group fits snugly into the hydrophobic S2 pocket. This interaction is critical because it orients the nitrile warhead precisely against the catalytic serine. Without the adamantane anchor, the warhead would flail, reducing potency and selectivity.

Visualization: Mechanism of Action (DPP-IV Inhibition)

Vildagliptin_Mechanism Target DPP-IV Enzyme (Active Site) S1_Pocket S1 Pocket (Catalytic Triad: Ser630) Target->S1_Pocket S2_Pocket S2 Pocket (Hydrophobic/Lipophilic) Target->S2_Pocket Effect Inhibition Complex (Stable Imidate Adduct) S1_Pocket->Effect S2_Pocket->Effect Drug Vildagliptin (Peptidomimetic) Warhead Nitrile Group (Electrophile) Drug->Warhead Anchor Adamantane Moiety (Lipophilic Cage) Drug->Anchor Warhead->S1_Pocket Covalent Attack (Reversible) Anchor->S2_Pocket Hydrophobic Anchoring

Figure 1: Structural logic of Vildagliptin. The Adamantane 'Anchor' aligns the molecule, allowing the Nitrile 'Warhead' to disable the enzyme.

Part 3: Synthetic Methodologies

Incorporating adamantane into peptides requires specific protocols due to its steric bulk, which can hinder standard coupling reactions.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Adamantyl-Peptides

Objective: Incorporate 1-aminoadamantane-carboxylic acid or adamantyl-glycine into a peptide sequence using Fmoc chemistry.

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Note: Standard HBTU/HCTU is often insufficient for adamantyl couplings.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-Adamantyl-Amino Acid (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6 eq).

    • Pre-activate for 2 minutes (color change to yellow/orange).

  • Coupling:

    • Add activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to

      
       for 20 minutes (25W).
      
    • Alternative (Room Temp): Double coupling is mandatory. Shake for 2 hours, drain, and repeat with fresh reagents for 2 more hours.

  • Monitoring: Perform a Kaiser test (ninhydrin). If the beads remain blue (incomplete coupling), repeat step 4 using PyAOP as the coupling agent.

  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 3 hours. The bulky adamantane does not require specific scavengers, but it makes the peptide very hydrophobic; ensure high acetonitrile concentrations during HPLC purification.

Visualization: Design & Synthesis Workflow

Design_Workflow cluster_optimization Optimization Loop Step1 Target Identification (e.g., GPCR, Protease) Step2 In Silico Docking Identify Hydrophobic Pocket Step1->Step2 Step3 Scaffold Selection (Adamantane vs. Phenyl) Step2->Step3 Volume Match Step4 SPPS Synthesis (HATU/Microwave) Step3->Step4 Steric Bulk Handling Step5 ADMET Profiling (LogP, Stability) Step4->Step5 Step5->Step3 Refine LogP

Figure 2: Iterative workflow for integrating adamantane moieties into peptidomimetic candidates.

Part 4: ADMET Profiling & Toxicity

While adamantane improves pharmacokinetics, it introduces specific metabolic considerations that must be monitored.

Metabolism (CYP450)

Adamantane is metabolically stable against proteases but is susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) in the liver.

  • Primary Metabolites: 1-hydroxyadamantane and 1,3-dihydroxyadamantane.

  • Design Tip: If the adamantane moiety is the primary pharmacophore, 3-substitution (e.g., adding a fluorine or hydroxyl group pre-synthesis) can block metabolic hotspots and prolong half-life further.

Toxicity (CNS Effects)

Because adamantane derivatives cross the BBB efficiently, they can interact with NMDA receptors (similar to Memantine) or M2 ion channels.

  • Screening Requirement: All adamantane-based peptidomimetics must be screened for off-target NMDA receptor antagonism to avoid CNS side effects like dizziness or insomnia, unless CNS targeting is the goal.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Villhauer, E. B., et al. (2003).[1] 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[1] Journal of Medicinal Chemistry, 46(13), 2774–2789.

  • Tsuzuki, N., et al. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug.[2] 2. AZT derivatives conjugated with the 1-adamantane moiety.[2] Journal of Pharmaceutical Sciences, 83(4), 481-484.

  • Wang, K., et al. (2025).[3] Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria.[3] Bioorganic Chemistry, 165, 108990.[3]

  • Spilovska, K., et al. (2016). Adamantane analogues of clinically used drugs.[2][4][5][6][7] Current Medicinal Chemistry, 23(30), 3490-3530.

Sources

The Lipophilic Anchor: Pharmacophore Analysis of Adamantane-Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the pharmacophoric properties of adamantane-based amino acid derivatives. The adamantane cage (tricyclo[3.3.1.1^3,7]decane) acts as a "lipophilic bullet," providing critical steric bulk and hydrophobicity (


) that enhances blood-brain barrier (BBB) penetration and stabilizes protein-ligand complexes. When conjugated with amino acids, this scaffold transitions from a simple volume-filler to a precision tool for peptidomimetics, viral channel blockers, and metabolic enzyme inhibitors.

The Structural Paradigm: Diamondoids in Medicinal Chemistry

The adamantane scaffold is unique due to its


 symmetry, rigidity, and lipophilicity. In the context of amino acid derivatives (e.g., adamantyl-glycine, adamantyl-alanine, or N-adamantyl-carboxamides), the pharmacophore is defined by two distinct domains:
  • The Hydrophobic Cage (The Anchor): A spherical, lipophilic domain (approx. diameter 6-7 Å) that occupies hydrophobic pockets (e.g., S1 subsites in proteases or transmembrane pores).

  • The Amino Acid Tail (The Address): Provides hydrogen bond donors (HBD) and acceptors (HBA) via the backbone amide and carboxylic acid/side-chain groups, directing specific binding orientation.

Key Physicochemical Contributions
FeatureContribution to PharmacophoreBiological Impact
Lipophilicity High

Increases membrane permeability and BBB crossing (critical for NMDA/CNS targets).
Steric Bulk Globular volume (

)
Restricts conformational freedom of attached peptides; fills large hydrophobic cavities.
Rigidity Diamond lattice structureReduces entropic penalty upon binding; prevents metabolic oxidation at bridgehead carbons (unless functionalized).

Computational Workflow: Pharmacophore Generation

To analyze these derivatives effectively, a rigorous ligand-based and structure-based workflow is required.

DOT Diagram: Pharmacophore Generation Pipeline

PharmacophoreWorkflow Start Target Selection (e.g., M2 Channel, DPP-IV) LibPrep Library Preparation (Adamantane-AA Derivatives) Start->LibPrep ConfGen Conformer Generation (Low Energy Ensemble) LibPrep->ConfGen OPLS4 Force Field Align Molecular Alignment (Cage Superimposition) ConfGen->Align Flexible Alignment FeatExt Feature Extraction (HBD, HBA, HYD, PI) Align->FeatExt ModelVal Model Validation (Decoy Set & ROC Curves) FeatExt->ModelVal ModelVal->Start Refinement Loop

Caption: Workflow for generating 3D pharmacophores for adamantane derivatives, emphasizing conformational sampling and decoy validation.

Target-Specific Pharmacophore Analysis

Case Study A: Influenza M2 Proton Channel (Antiviral)

The M2 channel is a tetrameric pore essential for viral uncoating. Adamantane derivatives (Amantadine, Rimantadine) and their amino acid conjugates (e.g., Glycyl-Rimantadine) function as pore blockers.

  • Pharmacophore Map:

    • HYD (Hydrophobic): The adamantane cage fits into the hydrophobic pocket lined by Val27 and Ala30.

    • PI (Positive Ionizable): The amino group (ammonium at physiological pH) mimics the hydronium ion.

    • HBD (Donor): Critical H-bond interaction with the hydroxyl group of Ser31 (or His37 in some models).

  • Resistance Mechanism: The S31N mutation replaces Serine with Asparagine, disrupting the H-bond network required for the ammonium group to bind, rendering the drug ineffective.

Case Study B: DPP-IV Inhibitors (Metabolic Disease)

Vildagliptin (Galvus) is a prime example of an adamantane-amino acid derivative (L-proline derivative linked to adamantane).

  • Pharmacophore Map:

    • HYD: The 3-hydroxyadamantane group occupies the S2 hydrophobic subsite.

    • HBA/HBD: The nitrile group (warhead) forms a covalent imidate adduct with the catalytic Ser630 .

    • Salt Bridge: The protonated amino group forms a salt bridge with Glu205 and Glu206 .

  • Structural Logic: The adamantane cage improves lipophilicity and fits snugly in the S2 pocket, enhancing potency compared to less bulky analogs.

DOT Diagram: M2 Channel Interaction Map

M2Interaction Val27 Val27 (x4) Hydrophobic Wall Ala30 Ala30 (x4) Hydrophobic Wall Ser31 Ser31 Polar Gate Cage Adamantane Cage (HYD) Cage->Val27 Van der Waals Cage->Ala30 Van der Waals Amine Amino Group (PI / HBD) Amine->Ser31 H-Bond (Critical)

Caption: Interaction map of Adamantane derivatives within the Influenza M2 channel pore.

Experimental Protocol: Molecular Docking of Adamantane Derivatives

Objective: To predict the binding mode of a novel adamantyl-amino acid derivative against the NMDA receptor (PDB: 5UN1).

Step 1: Ligand Preparation
  • Sketch the 2D structure of the adamantyl-amino acid conjugate.

  • Generate 3D coordinates.[1]

  • Critical Step: Protonate the amine at pH 7.4 (Adamantane amines typically have pKa > 9.0).

  • Perform energy minimization (RMSD < 0.01 Å) using the OPLS4 force field to relax the cage geometry.

Step 2: Receptor Grid Generation
  • Import PDB structure (e.g., NMDA receptor).

  • Remove water molecules except those bridging key residues (if known).

  • Define the grid box centered on the known ligand (e.g., Memantine) or the channel vestibule.

  • Constraint Setup: Define a positional constraint (radius 1.5 Å) for the hydrophobic cage centroid to ensure pore occlusion.

Step 3: Docking & Scoring
  • Use a "Rigid Receptor / Flexible Ligand" protocol.

  • Generate 50 poses per ligand.

  • Scoring Function: Prioritize functions that heavily weight hydrophobic enclosure (e.g., Glide SP or XP).

  • Post-Processing: Filter poses where the adamantane cage is not fully buried (Solvent Accessible Surface Area < 5%).

Validation Strategy

To ensure the trustworthiness of your pharmacophore model, you must perform a Decoy Set Validation .

  • Active Set: Compile 20-30 known active adamantane derivatives (from literature/ChEMBL) with

    
    .
    
  • Decoy Set: Generate 1000+ inactive molecules with similar molecular weight and LogP but different topology (using DUD-E or similar tools).

  • Screening: Screen both sets against your pharmacophore model.

  • Metrics: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC). An AUC > 0.7 indicates a predictive model; AUC > 0.9 indicates a highly robust model.

References

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Interaction of aminoadamantane derivatives with the influenza A virus M2 channel-docking using a pore blocking model. Source: PubMed (Bioorg Med Chem). URL:[Link]

  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Source: Royal Society of Chemistry (Chem. Commun.). URL:[Link]

  • Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin. Source: PubMed (Biochem Pharmacol). URL:[Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents. Source: PubMed Central (Bioinformation). URL:[Link]

Sources

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Adamantyl-Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies for assessing and optimizing the blood-brain barrier (BBB) permeability of adamantyl-acetamide compounds. As central nervous system (CNS) drug discovery continues to be a formidable challenge, understanding the unique characteristics of privileged scaffolds like adamantane is paramount. This document moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how the adamantyl-acetamide core can be leveraged to create brain-penetrant therapeutics.

The Adamantane Advantage in CNS Drug Design

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has garnered significant attention in medicinal chemistry for its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] Its incorporation into molecular design is often referred to as employing a "lipophilic bullet" to enhance membrane permeability.[2] This is particularly relevant for CNS drug development, where traversing the highly selective blood-brain barrier is a primary obstacle.

The addition of an adamantane group to a molecule can significantly increase its lipophilicity, a key factor in passive diffusion across the lipid-rich membranes of the BBB.[3][4] Beyond simply increasing lipophilicity, the rigid adamantane cage can also protect metabolically labile parts of a molecule from enzymatic degradation, thereby increasing its plasma half-life and overall exposure in the body.[5]

The Role of the Acetamide Linker

The acetamide group provides a versatile linker to which the adamantane moiety can be attached. The amide bond itself is a common feature in many pharmaceuticals and contributes to the structural rigidity of a molecule. Furthermore, the hydrogen bonding capabilities of the amide group, while needing careful consideration to avoid excessive polarity that can hinder BBB penetration, also offer opportunities for specific interactions with biological targets within the CNS.

Physicochemical Properties Governing BBB Permeability

The ability of a compound to cross the BBB is governed by a complex interplay of its physicochemical properties. For adamantyl-acetamide derivatives, the following are of critical importance:

  • Lipophilicity (LogP/LogD): A crucial determinant for passive diffusion across the BBB.[4] The adamantane core inherently imparts high lipophilicity.[2] However, an optimal range exists, as excessively high lipophilicity can lead to increased plasma protein binding and non-specific tissue distribution, ultimately reducing the free fraction of the drug available to enter the brain.[4]

  • Molecular Weight (MW): Generally, smaller molecules (< 500 Da) exhibit better BBB permeability.[3] The addition of the adamantane group (MW ≈ 136 g/mol ) must be balanced with the overall size of the final compound.

  • Polar Surface Area (PSA): A measure of the surface area of a molecule occupied by polar atoms. A lower PSA is generally associated with better BBB penetration. The amide group of the acetamide linker contributes to the PSA, and modifications to the scaffold should aim to minimize this value where possible.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule can significantly impact its ability to cross the BBB. A high number of hydrogen bonds can increase a compound's affinity for the aqueous environment of the blood, hindering its partitioning into the lipid membranes of the BBB.

Evaluating Blood-Brain Barrier Permeability: Methodologies and Protocols

A multi-tiered approach, combining in vitro and in vivo models, is essential for a thorough evaluation of the BBB permeability of adamantyl-acetamide compounds.

In Vitro Models: High-Throughput Screening

In vitro models offer a rapid and cost-effective means to screen a large number of compounds in the early stages of drug discovery.[6][7]

The PAMPA-BBB assay is a widely used, non-cell-based in vitro tool for predicting passive diffusion across the BBB.[8][9] It utilizes a 96-well plate format where a filter coated with a lipid solution mimicking the composition of the BBB separates a donor and an acceptor compartment.[8]

dot

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Step-by-Step Protocol for PAMPA-BBB:

  • Prepare the Donor Plate: Dissolve the adamantyl-acetamide test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with the same buffer.

  • Coat the Filter Plate: Apply a solution of porcine brain lipid in an organic solvent (e.g., dodecane) to the filter of the donor plate and allow the solvent to evaporate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - CA/Cequ)) * (VA / (A * t))

    Where:

    • CA is the concentration of the compound in the acceptor well.

    • Cequ is the equilibrium concentration.

    • VA is the volume of the acceptor well.

    • A is the area of the filter.

    • t is the incubation time.

Data Interpretation:

The calculated Pe values can be used to classify compounds based on their predicted BBB permeability:[9]

Permeability ClassificationEffective Permeability (Pe) (x 10-6 cm/s)
High (CNS+)> 4.0
Medium (CNS+/-)2.0 - 4.0
Low (CNS-)< 2.0
In Vivo Models: Definitive Assessment

While in vitro models are excellent for initial screening, in vivo studies are necessary to confirm BBB permeability and to understand the compound's behavior in a complex biological system.[7]

The in situ brain perfusion technique is a powerful in vivo method to directly measure the rate of drug transport across the BBB, independent of peripheral metabolism.[10] This technique involves surgically isolating the brain circulation in an anesthetized rodent and perfusing it with a solution containing the test compound.

dot

Caption: Workflow of the in situ brain perfusion technique.

Step-by-Step Protocol for In Situ Brain Perfusion:

  • Animal Preparation: Anesthetize a rat or mouse and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with a physiological buffer to wash out the blood.

  • Compound Infusion: Switch to a perfusate containing a known concentration of the adamantyl-acetamide compound and a vascular space marker (e.g., [14C]sucrose). Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Washout: Perfuse with the initial buffer again to wash out the compound from the cerebral vasculature.

  • Brain Collection and Analysis: Euthanize the animal, collect the brain, and determine the concentration of the compound and the vascular marker in the brain homogenate.

  • Calculate Brain Uptake Clearance (Kin): The unidirectional brain uptake clearance is calculated using the following equation:

    Kin = Cbr / (Cp * T)

    Where:

    • Cbr is the concentration of the compound in the brain parenchyma.

    • Cp is the concentration of the compound in the perfusate.

    • T is the perfusion time.

Structure-Activity Relationships (SAR) for BBB Permeability of Adamantyl-Acetamide Compounds

Systematic modification of the adamantyl-acetamide scaffold can provide valuable insights into the structural features that govern BBB permeability.

Table of Physicochemical Properties and Predicted BBB Permeability of Hypothetical Adamantyl-Acetamide Derivatives:

Compound IDR Group on AcetamideclogPTPSA (Ų)MW ( g/mol )Predicted BBB Permeability (PAMPA-BBB Classification)
AA-1 -H3.229.1193.28CNS+
AA-2 -CH33.629.1207.31CNS+
AA-3 -OH2.849.3209.28CNS+/-
AA-4 -NH22.755.1208.30CNS-
AA-5 -F3.429.1211.27CNS+
AA-6 -OCH33.538.3223.31CNS+/-

Note: The clogP and TPSA values are hypothetical and for illustrative purposes.

From this hypothetical data, several trends can be observed:

  • Effect of Lipophilicity: Increasing the lipophilicity of the R group (e.g., from -H to -CH3) can maintain or slightly improve predicted BBB permeability.

  • Impact of Polar Groups: The introduction of polar groups with hydrogen bonding capabilities, such as hydroxyl (-OH) and amine (-NH2) groups, is predicted to decrease BBB permeability.

  • Halogenation: The addition of a fluorine atom, which is lipophilic and has a minimal steric footprint, is predicted to maintain good BBB permeability.

Conclusion and Future Directions

The adamantyl-acetamide scaffold represents a promising starting point for the design of novel CNS-active compounds. Its inherent lipophilicity and metabolic stability provide a solid foundation for achieving adequate brain penetration. A thorough understanding and systematic evaluation of the physicochemical properties that govern BBB permeability are crucial for the successful development of these compounds.

Future research should focus on:

  • Generating extensive SAR data: Synthesizing and testing a wider range of adamantyl-acetamide derivatives with diverse substitutions to build robust quantitative structure-permeability relationship (QSPR) models.

  • Investigating active transport mechanisms: While passive diffusion is a primary route of entry, the potential for adamantyl-acetamide compounds to interact with influx or efflux transporters at the BBB should be explored.

  • Advanced in vitro models: Utilizing more complex in vitro models, such as co-cultures of endothelial cells with astrocytes and pericytes, or microfluidic "BBB-on-a-chip" systems, to better mimic the in vivo environment.[7]

By combining rational drug design with a comprehensive suite of in vitro and in vivo permeability assays, researchers can effectively harness the potential of the adamantyl-acetamide scaffold to develop the next generation of CNS therapeutics.

References

  • New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. (2022). Available at:[Link].

  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). Available at:[Link].

  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. (n.d.). Available at:[Link].

  • PAMPA – Knowledge and References. (n.d.). Available at:[Link].

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Available at:[Link].

  • DRUGS BASED ON ADAMANTANE DERIVATIVES. (n.d.). Available at:[Link].

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Available at:[Link].

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). Available at:[Link].

  • Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action. (n.d.). Available at:[Link].

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Available at:[Link].

  • Experimental and computed log BB values. (n.d.). Available at:[Link].

  • An in vitro Model for Blood Brain Barrier Permeation. (2002). Available at:[Link].

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2018). Available at:[Link].

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Available at:[Link].

  • In-vitro blood-brain barrier models for drug screening and permeation. (2019). Available at:[Link].

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). Available at:[Link].

  • Brain penetration and in vivo recovery of NMDA receptor antagonists amantadine and memantine: a quantitative microdialysis study. (n.d.). Available at:[Link].

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). Available at:[Link].

  • Molecular determinants of blood–brain barrier permeation. (n.d.). Available at:[Link].

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. (n.d.). Available at:[Link].

  • Prediction of BBB permeability using PAMPA assay. (n.d.). Available at:[Link].

  • Adamantane‐based drugs and their scaffolds. (n.d.). Available at:[Link].

  • 3D in vitro blood-brain-barrier model for investigating barrier insults. (2022). Available at:[Link].

  • Experimental and Predicted log BB Values for Compounds Comprising Test Set 2. (n.d.). Available at:[Link].

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). Available at:[Link].

  • Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. (n.d.). Available at:[Link].

  • Assessment of the relevance of scaffolds to CNS drug discovery. (n.d.). Available at:[Link].

  • Brain-blood (logBB) permeability database. (n.d.). Available at:[Link].

  • Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. (2019). Available at:[Link].

  • A machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. (n.d.). Available at:[Link].

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). Available at:[Link].

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2026). Available at:[Link].

  • Adamantylation of N-aryl and N-arylalkyl acetamides in trifluoroacetic acid. (2022). Available at:[Link].

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Available at:[Link].

  • In Situ Brain Perfusion Technique. (n.d.). Available at:[Link].

  • Quantification of In Vitro Blood-Brain Barrier Permeability. (2025). Available at:[Link].

  • CEST MRI provides amide/amine surrogate biomarkers for treatment-naïve glioma sub-typing. (n.d.). Available at:[Link].

  • Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Available at:[Link].

  • Acetamide permeability of exofacial, cytoplasmic, and modified... (n.d.). Available at:[Link].

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023). Available at:[Link].

  • Experimental and literature data in the PAMPA-BBB assay for nine commercial drugs. (n.d.). Available at:[Link].

  • Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. (n.d.). Available at:[Link].

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). Available at:[Link].

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023). Available at:[Link].

  • Amantadine for functional improvement in patients with traumatic brain injury. (n.d.). Available at:[Link].

  • Fluid-Suppressed Amide Proton Transfer-Weighted Imaging Outperforms Leakage-Corrected Dynamic Susceptibility Contrast Perfusion in Distinguishing Progression from Radionecrosis in Brain Metastases. (2025). Available at:[Link].

  • Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway. (2024). Available at:[Link].

Sources

Methodological & Application

Application Note: Strategic Incorporation of 2-[2-(adamantan-1-yl)acetamido]acetic acid in SPPS for Lipophilic Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The incorporation of bulky lipophilic moieties into therapeutic peptides is a validated strategy to enhance membrane permeability, metabolic stability, and plasma half-life. 2-[2-(adamantan-1-yl)acetamido]acetic acid (referred to herein as Ad-Gly-OH ) serves as a specialized N-terminal capping reagent.

Structurally, this molecule consists of an adamantane cage linked via an acetyl spacer to a glycine residue. Unlike flexible fatty acid chains (e.g., palmitoyl), the adamantane group provides a rigid, three-dimensional hydrophobic "shield."

Key Chemical Properties
PropertyDescriptionImpact on SPPS
Structure Adamantyl-acetyl-Glycine (Free Acid)Acts as a terminal cap; cannot be elongated further.
Steric Bulk High (Diamondoid cage)Requires high-efficiency coupling reagents; slow kinetics.
Hydrophobicity High (

)
Poor solubility in aqueous/methanol buffers; requires DCM/NMP.
Stability Acid-stableCompatible with standard TFA cleavage cocktails.
Mechanism of Action

When coupled to the N-terminus of a peptide, Ad-Gly-OH functions via two primary mechanisms:

  • Steric Shielding: The bulky adamantane cage protects the N-terminal peptide bonds from exopeptidases.

  • Lipophilic Anchoring: Increases affinity for hydrophobic pockets in receptors (e.g., GPCRs) and facilitates interaction with lipid bilayers.

Pre-Synthesis Considerations

Before initiating the synthesis, the experimental design must account for the physicochemical changes introduced by the adamantyl group.

A. Resin Selection

The introduction of Ad-Gly-OH significantly increases the aggregation potential of the peptide chain.

  • Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g). High-loading resins may lead to steric crowding, preventing the bulky adamantane group from accessing the N-terminal amines.

  • Type: PEG-PS (e.g., Tentagel, ChemMatrix) is preferred over pure polystyrene to improve swelling in lipophilic solvents.

B. Solvent Strategy

Standard DMF (Dimethylformamide) is acceptable, but NMP (N-methyl-2-pyrrolidone) or binary mixtures with DCM (Dichloromethane) are superior for solubilizing adamantane derivatives and preventing on-resin aggregation.

Protocol: Coupling this compound[1]

This protocol assumes the peptide chain has been assembled on the resin and the final Fmoc group has been removed.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Reagent: this compound (Ad-Gly-OH).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous NMP or DMF/DCM (1:1).

Step-by-Step Methodology
Step 1: Resin Preparation[1]
  • Perform the final Fmoc deprotection on the peptidyl-resin.

  • Wash resin: DMF (

    
     min), DCM (
    
    
    
    min), NMP (
    
    
    min).
    • Rationale: The final NMP wash conditions the resin for the lipophilic coupling environment.

Step 2: Reagent Solubilization

Ad-Gly-OH can be slow to dissolve.

  • Weigh 3.0 equivalents (eq) of Ad-Gly-OH relative to resin loading.

  • Dissolve in minimum NMP.

    • Tip: If the solution is cloudy, add dry DCM dropwise until clear. Sonicate for 5 minutes if necessary.

Step 3: Activation (Pre-activation is discouraged to prevent racemization of the Gly linker, though Gly is achiral, pre-activation can lead to reactive ester hydrolysis if wet).
  • Method A (HATU - Recommended for difficult sequences):

    • Add 2.9 eq HATU to the Ad-Gly-OH solution.

    • Add 6.0 eq DIPEA immediately before adding to the resin.

  • Method B (DIC/Oxyma - Recommended for preventing aggregation):

    • Add 3.0 eq Oxyma Pure to the Ad-Gly-OH solution.

    • Add 3.0 eq DIC.

Step 4: Coupling Reaction[2]
  • Add the activated mixture to the resin.

  • Agitate: Shake or vortex at room temperature for 2 to 4 hours .

    • Note: Standard amino acids couple in 45 mins; the adamantyl group requires extended time due to steric hindrance.

  • Optional: For extremely hindered N-termini, heat to 50°C (microwave or water bath).

Step 5: Monitoring (The "Self-Validating" Step)
  • Wash resin with DMF (

    
    ).[1][2]
    
  • Perform a Kaiser Test (Ninhydrin).

    • Result: The beads must be colorless .

    • Blue beads indicate incomplete coupling. If blue, repeat Step 3-4 (Double Coupling).

Step 6: Final Wash
  • Wash with DMF (

    
    ), DCM (
    
    
    
    ).
  • Dry resin under nitrogen if storing, or proceed immediately to cleavage.

Cleavage and Purification[10]

Cleavage Cocktail

The adamantane cage is stable to TFA. Use a standard cocktail:

  • Reagent K equivalent: TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2–3 hours.

HPLC Purification Challenges

The Ad-Gly moiety induces a significant retention time shift (later elution).

  • Column: C4 or C8 columns are often better than C18 for very hydrophobic peptides to prevent irreversible binding.

  • Gradient: You may need to go up to 90% or 100% Acetonitrile (B).

  • Solubility for Injection: Do not attempt to dissolve the crude peptide in 100% water. Use 50% Acetic Acid or a mix of Water/Acetonitrile (1:1) for injection.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for incorporating this specific building block.

AdGlyCoupling Start Start: Peptidyl-Resin (Fmoc-Removed) SolubilityCheck Check Ad-Gly-OH Solubility Start->SolubilityCheck DissolveNMP Dissolve in NMP SolubilityCheck->DissolveNMP Clear Solution DissolveMix Dissolve in NMP/DCM (1:1) SolubilityCheck->DissolveMix Cloudy/Precipitate Activation Activation Strategy DissolveNMP->Activation DissolveMix->Activation HATU HATU/DIPEA (High Reactivity) Activation->HATU Steric Bulk High DIC DIC/Oxyma (Low Epimerization Risk) Activation->DIC Standard Coupling Coupling Reaction (3-4 Hours, RT or 50°C) HATU->Coupling DIC->Coupling QC QC: Kaiser Test Coupling->QC Success Colorless Beads: Proceed to Cleavage QC->Success Negative (Pass) Fail Blue Beads: Incomplete QC->Fail Positive (Fail) Recouple Double Couple (Repeat Activation) Fail->Recouple Recouple->Coupling

Figure 1: Decision tree for the solubilization and coupling of Ad-Gly-OH in SPPS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance of the adamantane cage.1. Use HATU if not already used.2. Perform coupling at 50°C for 1 hour.3. Use a "Magic Mixture" (DCM/DMF/NMP).
Peptide Precipitates on Resin Hydrophobic aggregation after Ad-Gly addition.Wash resin with hot DMF or DCM immediately after coupling. Perform cleavage immediately; do not dry resin for long periods.
Poor HPLC Separation Broad peaks due to hydrophobicity.Switch to a C4 column . Heat the HPLC column to 60°C to improve mass transfer. Use Isopropanol as a modifier in Mobile Phase B.
Low Solubility of Crude "Greasy" peptide.Dissolve crude in HFIP (Hexafluoroisopropanol) or pure Acetic Acid before diluting with water for lyophilization.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Albercio, F., & Tulla-Puche, J. (2008). The Power of Solvents in Solid-Phase Peptide Synthesis. Combinatorial Chemistry & High Throughput Screening, 11(2), 89-91. (Grounding for NMP/DCM usage). [Link]

  • Zhang, L., & Bulaj, G. (2012).[3][4] Converting Peptides into Drug Leads by Lipidation.[3][4] Current Medicinal Chemistry, 19(11), 1602–1618. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007).[5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.[5] [Link]

Sources

in vitro assay protocols for adamantane-modified amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of adamantane (tricyclo[3.3.1.1^{3,7}]decane) into amino acid backbones—most notably as L-adamantylalanine (Ada)—represents a strategic "molecular anchor" in modern peptidomimetic design. By introducing a bulky, highly lipophilic cage structure, researchers can significantly enhance blood-brain barrier (BBB) permeability, resist proteolytic degradation via steric shielding, and enable supramolecular drug delivery systems via host-guest chemistry.

This guide provides a validated workflow for the in vitro assessment of these modified peptides, moving beyond standard protocols to address the specific solubility and detection challenges posed by the adamantane moiety.

Module 1: Physicochemical Profiling (Solubility & LogD)

The Challenge: Adamantane is extremely hydrophobic. Standard aqueous solubility protocols often yield false negatives due to rapid precipitation or non-specific binding to plasticware.

Protocol 1.1: Kinetic Solubility with Solvent Shift

Objective: Determine the solubility limit in physiological buffer without crashing the compound during serial dilution.

Materials:

  • Test Compound: Adamantane-modified peptide (10 mM stock in DMSO).

  • Buffer: PBS (pH 7.4).[1]

  • Plate: 96-well non-binding surface (NBS) plate (Corning #3641).

  • Detection: UV-Vis Spectrophotometer or HPLC-UV.

Workflow:

  • Pre-Dilution: Do not spike 100% DMSO stock directly into PBS. Prepare an intermediate dilution (e.g., 1 mM in 50:50 DMSO:PBS).

  • Stepwise Addition: Add the intermediate solution to the NBS plate wells containing PBS to achieve final concentrations (1, 5, 10, 50, 100 µM). Final DMSO must be <1%.[2]

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Quantification: Analyze filtrate via HPLC.

    • Critical Insight: Adamantane lacks a strong chromophore. Rely on the peptide backbone (214 nm) or aromatic residues (Tryp/Tyr) for detection. If the peptide is aliphatic, use Charged Aerosol Detection (CAD) or LC-MS.

Module 2: Membrane Permeability (PAMPA-BBB)

The Challenge: Predicting Blood-Brain Barrier penetration. Adamantane is often added specifically to facilitate this. We utilize a Double-Sink Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for high-lipophilicity compounds.

Mechanism: The adamantane cage disrupts the hydration shell of the peptide, facilitating partitioning into the lipid bilayer.

Protocol 2.1: Double-Sink PAMPA-BBB

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).

  • Acceptor Plate: 96-well PTFE plate.

  • Artificial Membrane Lipid: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Acceptor Sink: PBS pH 7.4 containing chemical scavengers (e.g., surfactant or BSA) to simulate "sink" conditions and drive diffusion.

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of the Lipid/Dodecane solution onto the porous membrane of the Donor plate. Do not touch the membrane with the tip. Allow 5 mins for solvent evaporation.

  • Donor Loading: Add 150 µL of compound (10 µM in PBS, 0.5% DMSO) to the Donor wells.

  • Sandwich Assembly: Place the Donor plate inside the Acceptor plate (pre-filled with 300 µL Acceptor Sink buffer).

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber (saturated sponge box) to prevent evaporation.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculations: Calculate Effective Permeability (


) using the formula:


Where

= filter area,

= volume,

= time.

Visualization: PAMPA-BBB Workflow

PAMPA_Workflow cluster_0 Preparation cluster_1 Assembly cluster_2 Analysis Stock Adamantane Peptide (DMSO Stock) Sandwich Sandwich Assembly (Donor + Acceptor) Stock->Sandwich Add to Donor Lipid Brain Lipid (in Dodecane) Coat Coat PVDF Membrane Lipid->Coat Coat->Sandwich Incubate 18h Incubation (Humidity Chamber) Sandwich->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Measure Acceptor

Figure 1: Double-Sink PAMPA workflow for assessing passive diffusion of adamantane-modified peptides across a blood-brain barrier mimic.

Module 3: Metabolic Stability (Microsomal Shielding)

The Challenge: Verifying the "Steric Shield." The bulky adamantane group should protect adjacent peptide bonds from enzymatic hydrolysis.

Protocol 3.1: Liver Microsome Stability Assay

Materials:

  • Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (solution A and B).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 190 µL of Microsome solution (0.5 mg/mL final) with PBS in a 96-well plate. Warm to 37°C for 5 min.

  • Spike: Add 1 µL of Adamantane-peptide (final conc. 1 µM).

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of Stop Solution (ACN). Vortex and centrifuge at 4000 rpm for 10 min to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Interpretation:

  • High Stability: >80% remaining at 60 min. (Adamantane usually confers this).

  • Low Stability: <20% remaining. (Indicates the adamantane is too far from the cleavage site).

Module 4: Supramolecular Host-Guest Interaction

The Challenge: Adamantane is the "gold standard" guest for


-Cyclodextrin (

-CD) hosts. Verifying this interaction is crucial if the peptide is part of a drug delivery vehicle.
Protocol 4.1: Competitive Fluorescence Displacement (Turn-Off Assay)

Principle: The dye 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) is fluorescent when bound inside the hydrophobic


-CD cavity but non-fluorescent in water. The adamantane moiety, having a higher affinity (

), will displace ANS, causing a drop in fluorescence.

Materials:

  • Host:

    
    -Cyclodextrin (10 mM in PBS).
    
  • Reporter: ANS (10 µM).

  • Titrant: Adamantane-peptide.

Workflow:

  • Baseline: In a black 96-well plate, add 100 µL of

    
    -CD (100 µM) + ANS (10 µM). Measure Fluorescence (
    
    
    
    ) at Ex/Em 375/480 nm.
  • Titration: Add increasing concentrations of Adamantane-peptide (0.1 to 100 µM).

  • Equilibration: Incubate for 15 mins at RT in the dark.

  • Measurement: Read fluorescence (

    
    ).
    
  • Calculation: Plot

    
     vs. [Peptide]. The 
    
    
    
    represents the displacement affinity.

Visualization: Host-Guest Displacement Logic

HostGuest_Mechanism State1 State A: High Fluorescence (ANS inside Beta-CD) State2 State B: Low Fluorescence (Adamantane displaces ANS) State1->State2 + Adamantane Peptide ANS_Free Free ANS (Quenched in Water) State2->ANS_Free Release Adamantane Adamantane-Peptide (High Affinity Guest) Adamantane->State2

Figure 2: Competitive displacement assay. The adamantane moiety (blue) displaces the fluorophore (green), quenching the signal to confirm binding.

Summary of Key Parameters

AssayCritical ParameterTarget Value for Adamantane-Peptides
Solubility Kinetic Solubility (PBS)

(often requires formulation aid)
Permeability PAMPA


cm/s (High CNS penetration)
Stability

(Microsomes)

minutes
Binding

(

-CD)

References

  • Wrenger, C., et al. (2013). "Biological activity of adamantane analogues." Journal of Chemical Technology and Metallurgy. Link

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2003). "Profiling drug-like properties: assays and interpretations - Metabolic Stability."[3][4][5] Drug Discovery Today. Link

  • Wenz, G., et al. (2006). "Cyclodextrin Rotaxanes and Polyrotaxanes." Chemical Reviews. Link

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Link

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of adamantane derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Aqueous Solubility & Precipitation Issues

Welcome to the Support Center

You are likely here because your adamantane-based compound (e.g., Amantadine, Memantine, Rimantadine, or a novel functionalized cage) has precipitated in your buffer, crashed out of cell culture media, or failed to dissolve entirely.

The Core Problem: Adamantane (


) is a diamondoid cage.[1] It is not just lipophilic; it is rigidly hydrophobic . Unlike flexible alkyl chains that can fold, the adamantane cage is a "grease ball" that refuses to interact with water networks. To solubilize it, you must either mask the cage  (Cyclodextrins) or ionize the handle  (pH adjustment).

This guide prioritizes causality over correlation . We do not just tell you to "add DMSO"; we explain the thermodynamic forces at play so you can design a stable system.

Module 1: The pH Trap (Ionization Strategy)

Diagnosis: Most adamantane drugs are amines. If your solution is cloudy at neutral or basic pH, you are likely fighting the pKa.

The Science

Adamantane amines (e.g., Amantadine) have a pKa of approximately 10.1 – 10.8 .

  • pH < 9.0: The nitrogen accepts a proton (

    
    ). The charge creates a hydration shell, pulling the hydrophobic cage into solution.
    
  • pH > 10.0: The molecule exists as a Free Base . It loses its charge, and the hydrophobic cage dominates. Solubility drops from >50 mg/mL to <0.1 mg/mL instantly.

Troubleshooting Protocol: The "Salt Switch"
SymptomCauseSolution
Cloudy upon adding NaOH Converted to Free BaseRe-acidify with 0.1M HCl immediately.
Precipitate in PBS (pH 7.4) Concentration > Solubility limit of saltReduce concentration or switch to Module 3 (Cyclodextrins).
Buying the wrong form Free Base is cheaper but insolublePurchase the Hydrochloride (HCl) or Sulfate salt.

Critical Check: If you synthesized the compound yourself, you likely have the Free Base. You must convert it to a salt for aqueous work.

  • Protocol: Dissolve Free Base in Diethyl Ether

    
     Bubble HCl gas or add ethanolic HCl 
    
    
    
    Filter the white precipitate (The HCl salt).

Module 2: The "Solvent Shock" (Cosolvent Strategy)

Diagnosis: Your stock solution in DMSO is clear, but adding it to water/media causes immediate turbidity ("crashing out").

The Science

This is a Kinetic Solubility failure. When a droplet of DMSO-solvated drug hits water, the DMSO diffuses away into the water faster than the drug can equilibrate. The drug molecules are left "naked" in water and aggregate instantly due to the hydrophobic effect before they can disperse .

Workflow: The "Acoustic Sandwich" Method

Standard pipetting is insufficient for adamantanes. Use this protocol to prevent shock precipitation.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 100 mM).

  • The Intermediate Step: Do not go from 100% DMSO

    
     1% DMSO directly.
    
    • Prepare a 1:1 DMSO:Water mix (exothermic; let it cool).

    • Dilute your stock into this 1:1 mix first.

  • Final Dilution:

    • Place your aqueous buffer in a vortexing tube.

    • While vortexing , inject the intermediate stock into the center of the vortex (not the side walls).

    • Why? High shear stress prevents local concentration hotspots.

Module 3: The Magic Bullet (Cyclodextrin Complexation)

Diagnosis: You need high concentrations (>1 mM) at physiological pH, or DMSO is toxic to your cells.

The Science

Beta-Cyclodextrin (


-CD) is the "Gold Standard" for adamantane solubilization. The internal cavity of 

-CD is the exact size (~6.0–6.5 Å) to host the adamantane cage (~7 Å diameter).
  • Binding Constant (

    
    ):  The association constant is extremely high (
    
    
    
    to
    
    
    ) .
  • Mechanism: The "High-Energy Water" release. Water molecules inside the CD cavity are unhappy (enthalpically rich). When the hydrophobic adamantane enters, it displaces this water, driving the reaction forward entropically.

Visualization: Host-Guest Equilibrium

G Drug Adamantane (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex  Ka ~ 10^5 M^-1   Precip Precipitate (Aggregate) Drug->Precip  No Host   CD Beta-Cyclodextrin (Hydrophilic Host) CD->Complex

Caption: The thermodynamic equilibrium strongly favors the Inclusion Complex over the free drug, effectively "hiding" the hydrophobic cage from water.

Protocol: Preparing the Complex
  • Molar Ratio: Use 2:1 (Cyclodextrin : Adamantane) to ensure complete solubilization.

  • Solvent: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is superior to native
    
    
    -CD due to higher water solubility (>500 mg/mL).
  • Procedure:

    • Dissolve HP-

      
      -CD in water/buffer first.
      
    • Add Adamantane derivative (solid or concentrated DMSO stock).

    • Sonicate for 30 minutes at 40°C. The solution should turn crystal clear.

Module 4: Decision Matrix & FAQ

Solubility Troubleshooting Flowchart

DecisionTree Start Start: Compound Insoluble CheckStructure Check Structure: Is it an Amine? Start->CheckStructure CheckPH Check pH: Is pH < 9.0? CheckStructure->CheckPH Yes Neutral Neutral/Acidic Derivative? CheckStructure->Neutral No Acidify Action: Lower pH (Use HCl Salt) CheckPH->Acidify No (pH is basic) UseCD Action: Use HP-Beta-Cyclodextrin (Molar Ratio 2:1) CheckPH->UseCD Yes (pH is acidic) Neutral->UseCD Biological Assay UseDMSO Action: Use DMSO Stock + Vortex Addition Neutral->UseDMSO Chemical Assay

Caption: Logic flow for selecting the correct solubilization strategy based on chemical functionality and assay type.

Frequently Asked Questions (FAQ)

Q: My compound sticks to the plastic tips and tubes. What is happening? A: Adamantane is highly lipophilic (LogP ~2.5–4.0). It adsorbs to polypropylene (PP) and polystyrene (PS) via Van der Waals forces.

  • Fix: Use Low-Binding tubes or Glass vials for stock solutions. Add 0.01% Tween-20 to your buffer to block surface adsorption sites.

Q: Can I use Alpha-Cyclodextrin (


-CD) instead of Beta (

-CD)?
A: No. The cavity of

-CD is too small (~4.7 Å) to fit the adamantane cage. Gamma-CD (

-CD) is too loose, leading to a lower binding constant.

-CD is the "lock and key" fit .

Q: I see crystals forming after 24 hours at 4°C. A: You are seeing the "Salting Out" effect. Lower temperatures reduce kinetic energy, allowing the hydrophobic lattice energy to dominate.

  • Fix: Store stocks at Room Temperature (if chemically stable) or -20°C (frozen solid). Avoid 4°C storage for concentrated adamantane solutions.

References

  • PubChem. (2025).[2] Amantadine Hydrochloride: Chemical and Physical Properties (pKa). National Library of Medicine. Link

  • BenchChem. (2025).[3][4][5] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.[3]Link

  • Cromwell, W. C., et al. (1989). Host-guest complexation of adamantane derivatives with beta-cyclodextrin. Journal of Physical Chemistry.
  • Sadrerafi, K., et al. (2015). Association constant of β-cyclodextrin with carboranes, adamantane, and their derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

Sources

removing unreacted adamantane-1-acetic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for adamantane-1-acetic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during its use in experimental settings. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience to ensure you can confidently and efficiently handle this unique carboxylic acid.

Introduction: The Challenge of a Bulky Acid

Adamantane-1-acetic acid, with its rigid and bulky adamantyl group, presents unique purification challenges. While the carboxylic acid moiety offers a handle for pH-based manipulations, the large, nonpolar cage structure significantly influences its solubility and chromatographic behavior. This guide will equip you with the knowledge to effectively remove unreacted adamantane-1-acetic acid from your reaction mixtures, ensuring the purity of your desired products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification of reactions involving adamantane-1-acetic acid.

Issue 1: Incomplete Removal by Aqueous Base Extraction

Question: I performed a standard liquid-liquid extraction with aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to remove unreacted adamantane-1-acetic acid, but my final product is still contaminated. Why is this happening and what can I do?

Answer: This is a common issue stemming from the physicochemical properties of adamantane-1-acetic acid.

Causality:

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the base to the carboxylic acid proton, slowing down the deprotonation process.

  • Solubility of the Salt: While the resulting carboxylate salt is more water-soluble than the neutral acid, the large hydrophobic adamantane group can limit its overall solubility in the aqueous phase, leading to an unfavorable partition coefficient. Incomplete deprotonation or limited solubility of the salt can result in a significant amount of the acid remaining in the organic layer.[1][2]

  • Emulsion Formation: The amphiphilic nature of the adamantane-1-carboxylate salt can lead to the formation of stable emulsions at the interface of the organic and aqueous layers, trapping the acid and making clean separation difficult.[3][4][5]

Solutions:

1. Optimize Extraction Conditions:

  • Increase the pH: Use a more concentrated solution of a stronger base like 1-2 M NaOH instead of saturated NaHCO₃. This will more effectively deprotonate the carboxylic acid.[6][7]
  • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is more efficient at removing the acid.
  • Increase Contact Time: Gently agitate the separatory funnel for a longer period to ensure complete acid-base reaction. Avoid vigorous shaking which can promote emulsion formation.
  • Add a Saturated Brine Solution: After the basic extractions, a wash with saturated aqueous NaCl (brine) can help to break emulsions and decrease the solubility of organic compounds in the aqueous layer.[1]

2. Back-Extraction Protocol: This is a robust method to ensure complete removal.

Issue 2: Product Co-elutes with Adamantane-1-Acetic Acid during Column Chromatography

Question: I am trying to purify my product using silica gel column chromatography, but the unreacted adamantane-1-acetic acid is co-eluting with my desired compound. How can I improve the separation?

Answer: Co-elution is a frequent problem when the polarity of your product is similar to that of adamantane-1-acetic acid.

Causality:

  • Polarity: Adamantane-1-acetic acid is a moderately polar compound. The carboxylic acid group provides a polar handle for interaction with the silica gel, while the large, nonpolar adamantane cage reduces its overall polarity.

  • Tailing: Carboxylic acids are notorious for "tailing" on silica gel columns due to strong, sometimes irreversible, binding to the stationary phase. This can cause the acid to elute over a wide range of fractions, overlapping with the product peak.

Solutions:

1. Modify the Mobile Phase:

  • Add Acetic Acid: Including a small amount (0.1-1%) of acetic acid in your eluent can significantly improve the chromatography of carboxylic acids.[8] The excess acid in the mobile phase protonates the silica gel's acidic sites and the adamantane-1-acetic acid, reducing the strong interactions that cause tailing and leading to sharper peaks.
  • Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute non-polar byproducts, then gradually increase the polarity to elute your product before the adamantane-1-acetic acid.

2. Pre-treatment of the Reaction Mixture:

  • Acid-Base Extraction First: It is highly recommended to perform an acid-base extraction to remove the majority of the adamantane-1-acetic acid before attempting column chromatography. This will simplify the purification and reduce the load on the column.

3. Alternative Chromatography Techniques:

  • Reversed-Phase Chromatography: If your product is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this technique, non-polar compounds like the adamantane-1-acetic acid will be more strongly retained, allowing your more polar product to elute earlier.[9]
Issue 3: Difficulty with Recrystallization

Question: I have a solid crude product contaminated with adamantane-1-acetic acid. I've tried to purify it by recrystallization, but I'm either getting poor recovery or the acid is co-crystallizing. What should I do?

Answer: Recrystallization can be a powerful purification technique, but solvent selection is critical.

Causality:

  • Similar Solubilities: If your product and adamantane-1-acetic acid have similar solubility profiles in the chosen solvent, co-crystallization is likely.

  • High Solubility of the Acid: Adamantane-1-acetic acid is soluble in many common organic solvents, which can make it difficult to selectively crystallize your product while leaving the acid in the mother liquor.[10]

Solutions:

1. Solvent Screening:

  • Systematic Approach: Test the solubility of both your crude product and pure adamantane-1-acetic acid in a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water) at both room temperature and at the solvent's boiling point.[11] The ideal recrystallization solvent will dissolve your product well when hot but poorly when cold, while keeping the adamantane-1-acetic acid dissolved at all temperatures.
  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system may be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which your product is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[11]

2. Pre-Purification:

  • As with chromatography, an initial acid-base extraction to remove the bulk of the adamantane-1-acetic acid will significantly improve the success of a subsequent recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of adamantane-1-acetic acid I should be aware of?

A1: Understanding these properties is fundamental to designing effective purification strategies.

PropertyValueSignificance for Purification
Molecular Weight 194.27 g/mol [12]Affects diffusion and elution in chromatography.
Melting Point 134-137 °C[12][13]Useful for characterization and assessing purity. A broad melting range indicates impurities.
pKa ~5.00 (Predicted)[13]Indicates it is a weak acid. A strong base (e.g., NaOH) is more effective for deprotonation than a weak base (e.g., NaHCO₃).[1][14]
Solubility Insoluble in water. Soluble in methanol, ethanol, chloroform, and dichloromethane.[10][15]Dictates the choice of solvents for extraction, chromatography, and recrystallization. Its insolubility in water is the basis for its precipitation upon acidification of its basic aqueous salt solution.[2]

Q2: Can I use distillation to remove adamantane-1-acetic acid?

A2: Distillation is generally not a practical method for removing adamantane-1-acetic acid from a typical reaction mixture. Its boiling point is quite high (predicted to be around 270.73°C at atmospheric pressure), and it is a solid at room temperature.[13] It is more likely to sublime under vacuum at elevated temperatures.[15] For most non-volatile organic products, separation by distillation would be ineffective.

Q3: Are there any safety precautions I should take when working with adamantane-1-acetic acid?

A3: Yes, standard laboratory safety practices should always be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Removal of Adamantane-1-Acetic Acid

This protocol is designed for the efficient removal of adamantane-1-acetic acid from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

Materials:

  • Reaction mixture in an organic solvent

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. If an emulsion forms, let the funnel stand for a longer period or add a small amount of brine.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution (steps 2-5) two more times.

  • Wash the organic layer with an equal volume of brine.

  • Drain the brine layer and collect the organic layer, which should now be substantially free of adamantane-1-acetic acid.

  • (Optional but recommended) Combine all aqueous extracts and back-wash with a small amount of the organic solvent to recover any dissolved product.

  • (Optional) To confirm removal, acidify the combined aqueous extracts with 1 M HCl to pH ~1-2. The adamantane-1-acetic acid should precipitate as a white solid.

Protocol 2: Flash Column Chromatography with an Acidic Modifier

This protocol is for the purification of a product that co-elutes with adamantane-1-acetic acid on silica gel.

Materials:

  • Crude product containing adamantane-1-acetic acid

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Glacial Acetic Acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives good separation between your product and adamantane-1-acetic acid, aiming for an Rf value of ~0.2-0.4 for your product.

  • Prepare the Modified Eluent: Add 0.5% (v/v) of glacial acetic acid to the chosen eluent system.

  • Pack the Column: Pack the chromatography column with silica gel using the prepared modified eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elute the Column: Run the column with the modified eluent, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify those containing your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that the acetic acid may require co-evaporation with a solvent like toluene to be completely removed.[8][16]

Visualizing the Workflow

Removal_Workflow

References

  • D. J. P. van Oers, M. C. R. Franssen, H. J. M. Bouwmeester, R. H. Wijffels, D. van der Wielen, "Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute," Institution of Chemical Engineers, 2018.

  • "4.8: Acid-Base Extraction," Chemistry LibreTexts, 2022.

  • Y. Chen, P. Saboe, J. Kruger, et al., "Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations," National Laboratory of the Rockies, N.D.

  • "Carboxylic Acid Extraction: New Techniques for Improved Purity," Patsnap Eureka, 2025.

  • "Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture," CDN, N.D.

  • Y. Chen, P. Saboe, J. Kruger, et al., "Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations," RSC Publishing, 2024.

  • "Separation of Organic Compounds by Acid-Base Extraction Techniques," Vernier, N.D.

  • "[(adamantane-1-carbonyl)-amino]-acetic acid," ChemicalBook, N.D.

  • "[(ADAMANTANE-1-CARBONYL)-AMINO]-ACETIC ACID CAS#: 21241-41-8," ChemicalBook, N.D.

  • "1-Adamantaneacetic acid 98%," Sigma-Aldrich, N.D.

  • "EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS," University of California, Los Angeles, N.D.

  • "1-Adamantaneacetic acid," PubChem, N.D.

  • "1-Adamantaneacetic acid | 4942-47-6," ChemicalBook, N.D.

  • "Adamantane," Wikipedia, N.D.

  • "adamantane," Organic Syntheses Procedure, N.D.

  • "1,3-Adamantanediacetic acid," ChemBK, N.D.

  • "Recrystallization," University of California, Davis, N.D.

  • "Application Notes and Protocols for Adamantanone Purification by Column Chromatography," Benchchem, 2025.

  • "1-adamantanecarboxylic acid," Organic Syntheses Procedure, N.D.

  • "Purification method of adamantane monools," Google Patents, N.D.

  • "Adamantane-1-carboxylic acid, 99%," Thermo Scientific Chemicals, N.D.

  • "Recrystallization," Homi Bhabha Centre for Science Education, N.D.

  • "1-Adamantanecarboxylic acid," Wikipedia, N.D.

  • "Separation and purification of 1-Adamantanecarboxylic acid," ChemicalBook, 2025.

  • "The Solubility of Adamantanone in Common Organic Solvents: A Technical Guide," Benchchem, 2025.

  • "Does anyone have information on pKa of some carboxylic acids?," ResearchGate, 2014.

  • "RECRYSTALLISATION," University of Sydney, N.D.

  • "Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid," Google Patents, N.D.

  • "How To Run A Reaction: The Workup," University of Rochester, N.D.

  • "[(ADAMANTANE-1-CARBONYL)-AMINO]-ACETIC ACID | 21241-41-8," ChemicalBook, 2025.

  • "Journal Pre-proof," Bradford Scholars, 2020.

  • "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties," MDPI, 2024.

  • "Adamantane-1-carboxylic acid," NIST WebBook, N.D.

  • "Synthesis of adamantylidene adamantane from adamantanone," University of Regensburg, N.D.

  • "Chromatography: How to Run a Flash Column," University of Rochester, N.D.

  • "acetic acid in a flash column?," Reddit, 2019.

  • "Successful Flash Chromatography," King Group, N.D.

Sources

Technical Support Center: Overcoming Steric Barriers in Adamantane-Glycine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Steric Hindrance in 1-Adamantanecarboxylic Acid & Glycine Coupling Ticket ID: ADM-GLY-001 Expertise Level: Advanced Organic Synthesis

Diagnostic Decision Matrix

Before starting a new synthesis or troubleshooting a failed one, use this logic flow to select the correct protocol based on your specific constraints.

CouplingLogic Start START: Select Coupling Strategy CheckGlycine Check Glycine Form: Is it free Glycine (zwitterion)? Start->CheckGlycine ConvertGly CRITICAL STOP: Free Glycine is insoluble in organic solvents. Convert to Gly-OMe·HCl or Gly-OtBu·HCl CheckGlycine->ConvertGly Yes CheckScale Reaction Scale CheckGlycine->CheckScale No (It is an Ester) SmallScale Small Scale (<100 mg) High Throughput CheckScale->SmallScale LargeScale Large Scale (>1 g) Cost Sensitive CheckScale->LargeScale MethodA Method A: HATU/HOAt (Best for speed/yield) SmallScale->MethodA MethodB Method B: Acid Chloride (SOCl2) (Best for extreme hindrance/cost) LargeScale->MethodB CheckFail Troubleshooting: Did Method A fail? MethodA->CheckFail Low Yield? CheckSolvent Check Solvent: Are you using DCM? CheckFail->CheckSolvent Yes SwitchToB Switch to Method B (Force activation) CheckSolvent->SwitchToB No (Already in DMF) SwitchDMF Switch to DMF/NMP (DCM precipitates active ester) CheckSolvent->SwitchDMF Yes

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and solubility constraints.

The "Why": Mechanism of Steric Failure

The coupling of 1-adamantanecarboxylic acid with glycine is deceptively difficult. While glycine is the least hindered amino acid, the adamantane cage acts as a "steric umbrella."

The "Umbrella Effect"

The bridgehead carbon (C1) of adamantane is quaternary-like. It projects the bulky cage structure backwards, but the electron density and van der Waals radii effectively shield the carbonyl carbon from nucleophilic attack.

  • Standard Reagents (EDC/NHS): The active ester formed is often too bulky. The incoming glycine amine cannot approach the carbonyl carbon at the required Bürgi-Dunitz angle (107°) because the adamantane cage blocks the trajectory.

  • Kinetics vs. Thermodynamics: The formation of the active ester is fast, but the aminolysis (attack by glycine) is slow. This allows side reactions (like N-acyl urea rearrangement with carbodiimides) to outcompete product formation.

Troubleshooting Guide (Q&A)

Issue 1: Reaction mixture turns dark/tarry; Low Yield.

Diagnosis: Likely decomposition of the activating agent or "over-activation" leading to polymerization if using thionyl chloride.

  • Q: Are you using thionyl chloride (SOCl2) at reflux?

  • A: Stop. 1-Adamantanecarboxylic acid forms a stable acid chloride, but high temperatures promote degradation.

  • Fix: Generate the acid chloride using SOCl2 (5 eq.) at 0°C to Room Temperature with a catalytic drop of DMF (Vilsmeier-Haack activation). Do not reflux unless absolutely necessary. Evaporate excess SOCl2 strictly in vacuo before adding the amine.

Issue 2: White precipitate forms immediately, but it's not product.

Diagnosis: Formation of insoluble urea byproducts (DCU) or zwitterionic glycine precipitation.

  • Q: Are you using DCC/EDC in Dichloromethane (DCM)?

  • A: DCM is a poor solvent for this specific coupling. The activated adamantane species is lipophilic, but the glycine salt is polar. They phase-separate.

  • Fix: Switch solvent to DMF (Dimethylformamide) or NMP . These dipolar aprotic solvents dissolve both the lipophilic adamantane and the polar glycine salt, ensuring a homogeneous reaction.

Issue 3: No reaction observed (Starting Material recovered).

Diagnosis: The coupling reagent is not strong enough to overcome the steric barrier.

  • Q: Are you using HBTU or EDC?

  • A: These are insufficient for 1-substituted adamantanes.

  • Fix: Switch to HATU or COMU . These reagents contain the HOAt (7-aza-1-hydroxybenzotriazole) moiety.[1] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance) that accelerates the reaction rate by ~10-100x compared to HOBt-based reagents.

Validated Protocols

Protocol A: The Gold Standard (HATU)

Best for: High value synthesis, small scales (<1g), ensuring purity.

Materials:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • Glycine Methyl Ester Hydrochloride (1.2 eq) [Note: Do not use free Glycine]

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve 1-adamantanecarboxylic acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Activation: Add 1.0 eq of DIPEA. The solution should turn slightly yellow. Stir for 10 minutes to form the OAt-active ester.

  • Addition: Add the Glycine Methyl Ester HCl followed immediately by the remaining 2.0 eq of DIPEA.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) (removes DMF), 1x with 1N HCl, 1x with Sat. NaHCO3. Dry over Na2SO4.[2]

Protocol B: The "Nuclear Option" (Acid Chloride)

Best for: Large scale (>5g), stubborn substrates, or if HATU fails.

Materials:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (5.0 eq)

  • Cat.[1][2][3][4][5][6] DMF (1-2 drops)

  • Glycine Methyl Ester HCl (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: DCM (for step 2)

Workflow:

  • Activation: In a round-bottom flask, add adamantane acid and SOCl2. Add 1 drop of DMF. Stir at RT for 2 hours.

    • Visual Cue: Gas evolution (SO2/HCl) will cease when complete.

  • Evaporation: Remove excess SOCl2 in vacuo. Add dry Toluene and re-evaporate (azeotrope) to ensure all acid traces are gone. You now have the crude Acid Chloride (solid/oil).

  • Coupling: Dissolve Glycine Methyl Ester HCl in dry DCM (or DMF if solubility is poor). Add TEA and cool to 0°C.

  • Addition: Dissolve the Acid Chloride in minimal DCM and add dropwise to the Glycine mixture at 0°C.

  • Completion: Warm to RT and stir for 2 hours.

Comparative Data: Coupling Reagent Efficiency

Efficiency of coupling 1-Adamantanecarboxylic acid with hindered amines (extrapolated from comparative studies of hindered amides).

ReagentMechanismRelative RateRacemization RiskRecommended Use
HATU Uronium (Aza)High (*****)LowPrimary Choice. Best balance of speed/yield.
COMU Uronium (Oxyma)High (*****)Very LowExcellent alternative to HATU. Safer byproduct.
HBTU/TBTU Uronium (Benzo)Moderate (**)LowAvoid. Often fails for 1-adamantyl substrates.
EDC/HOBt CarbodiimideLow (*)LowNot Recommended. Too slow; urea side products form.
SOCl2 Acid ChlorideVery High (******)N/A (for Gly)Backup Choice. Best for scale-up or failed HATU runs.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Foundational review citing HATU/HOAt superiority for sterically hindered systems.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Discusses the "neighbouring group effect" of the pyridine nitrogen in H
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

    • Validates the Acid Chloride route for scale-up when reagents like H
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

    • Detailed comparison of HBTU vs H

Sources

Technical Support Center: Overcoming Poor Ionization of Adamantane Compounds in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing adamantane and its derivatives using mass spectrometry. The unique cage-like structure of adamantane, characterized by high stability and lipophilicity, presents significant hurdles for efficient ionization, a critical first step in mass spectrometric analysis.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the ionization and detection of these complex molecules.

The inherent non-polar and rigid nature of the adamantane scaffold makes it difficult to protonate or charge, leading to poor signal intensity with common ionization techniques like Electrospray Ionization (ESI).[2] This resource is designed for researchers, scientists, and drug development professionals to navigate these challenges and achieve robust, reliable data.

Frequently Asked Questions (FAQs)

Q1: Why do my adamantane compounds show poor signal in LC-MS with ESI?

A1: The primary reason for poor signal intensity of adamantane compounds in Electrospray Ionization (ESI) is their inherent lack of ionizable functional groups and their high lipophilicity.[1][3] ESI is most effective for molecules that are already charged in solution or can be easily protonated or deprotonated.[2][4] The adamantane core is a non-polar hydrocarbon cage, making it difficult to acquire a charge in the liquid phase, a prerequisite for efficient ESI.[1][2]

Q2: What are the recommended alternative ionization techniques for adamantane compounds?

A2: For non-polar to moderately polar adamantane derivatives, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective than ESI.[2][5][6] For volatile adamantane compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust option.[2][3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for non-polar and semi-volatile compounds.[5][6] It works by creating ions in the gas phase through reactions with ionized solvent molecules, which is more effective for non-polar analytes than ESI's solution-phase mechanism.[6]

  • Atmospheric Pressure Photoionization (APPI): APPI is particularly advantageous for non-polar compounds that are difficult to ionize by ESI or APCI.[5][7] It uses ultraviolet photons to ionize the analyte, often with the aid of a dopant.[5] APPI can offer higher sensitivity and is less susceptible to ion suppression compared to APCI for certain compounds.[8]

  • Electron Ionization (EI): Used in GC-MS, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[2][4] This method is suitable for volatile and thermally stable adamantane derivatives and provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.[2][3]

Q3: Can derivatization improve the ionization of my adamantane compound?

A3: Absolutely. Derivatization is a powerful strategy to enhance the detectability of adamantane compounds by introducing a readily ionizable or chromophoric tag.[9] This is especially crucial for adamantane derivatives containing functional groups like amines or hydroxyls.[9]

  • For LC-MS: Derivatizing an amine-containing adamantane with a reagent that introduces a permanently charged group or a readily protonatable site can significantly improve ESI efficiency.

  • For GC-MS: Derivatization is often necessary to increase the volatility and thermal stability of polar adamantane derivatives.[9] Common techniques include silylation and acylation.[9]

Troubleshooting Guides

Issue 1: Low Signal Intensity in LC-MS with APCI

If you are experiencing low signal intensity with APCI, consider the following troubleshooting steps:

Decision Workflow for Optimizing APCI Signal

Caption: Troubleshooting workflow for low APCI signal.

Step-by-Step Guide:

  • Optimize Vaporizer and Gas Temperatures: APCI requires efficient vaporization of the analyte.[6] Systematically vary the vaporizer temperature to find the optimal point where the signal is maximized without causing thermal degradation. Insufficient temperature leads to poor vaporization, while excessive heat can cause fragmentation.

  • Adjust Corona Discharge Current: The corona discharge ionizes the solvent vapor, which in turn ionizes the analyte.[5] A stable and appropriate corona current is crucial. Consult your instrument manual for the recommended range and optimize within that.

  • Mobile Phase Composition: The mobile phase acts as the chemical ionization reagent gas in APCI.[10] The choice of solvent can significantly impact ionization efficiency. Protic solvents like methanol and acetonitrile are generally good choices. The addition of modifiers like formic acid or ammonium formate can sometimes enhance protonation.[11]

  • Flow Rate: APCI is generally more compatible with higher flow rates than ESI.[6] However, the optimal flow rate should be determined experimentally to ensure efficient nebulization and desolvation.

Issue 2: My Adamantane Amine is Not Volatile Enough for GC-MS

For amine-containing adamantane derivatives like amantadine or memantine, direct GC-MS analysis can be challenging due to their polarity and low volatility. Derivatization is essential.

Derivatization Workflow for Adamantane Amines for GC-MS dot graph "GCMS_Derivatization" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Sample [label="Adamantane Amine Sample\n(e.g., in biological matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Liquid-Liquid or\nSolid-Phase Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Evaporate to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Add Derivatizing Reagent\n(e.g., BSTFA + 1% TMCS)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat Reaction Mixture\n(e.g., 60-80°C for 30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="Inject into GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Extraction; Extraction -> Drying; Drying -> Derivatization; Derivatization -> Reaction; Reaction -> GCMS; }

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Adamantane-Glycine Conjugates versus Amantadine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, has proven to be a cornerstone in medicinal chemistry, giving rise to a class of drugs with a remarkable breadth of therapeutic applications. From the pioneering antiviral amantadine to the neuroprotective agent memantine, adamantane derivatives have made a significant impact on human health.[1] This guide offers an in-depth technical comparison of the bioactivity of a promising new class of adamantane compounds—adamantane-glycine conjugates—against the well-established amantadine derivatives. By synthesizing experimental data and elucidating the underlying mechanisms, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Unveiling the Bioactive Potential: A Head-to-Head Comparison

The conjugation of amino acids, particularly glycine, to the adamantane core has emerged as a compelling strategy to modulate the bioactivity and pharmacokinetic profile of these unique molecules. This section dissects the comparative performance of adamantane-glycine derivatives and amantadine in two key therapeutic areas: antiviral and neuroprotective activity.

Antiviral Efficacy: Overcoming Resistance and Enhancing Potency

Amantadine and its close relative rimantadine were once frontline agents for the prophylaxis and treatment of influenza A infections. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[2] However, the emergence of widespread resistance has severely limited their clinical utility.[3] The development of adamantane-amino acid conjugates represents a promising approach to circumvent this challenge.

A key study synthesized and evaluated a series of amino acid analogues of amantadine and rimantadine against influenza A/H3N2. Among these, the glycine conjugate of rimantadine (glycyl-rimantadine) demonstrated significantly enhanced antiviral activity compared to amantadine, coupled with low cytotoxicity.[4]

Table 1: Comparative In Vitro Antiviral Activity against Influenza A/H3N2

Compound50% Inhibitory Concentration (IC50) in MDCK cells (µg/mL)50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine12.5> 100> 8
Rimantadine10.0> 100> 10
Glycyl-rimantadine 7.5 > 100 > 13.3
Leucyl-rimantadine15.0> 100> 6.7
Tyrosyl-rimantadine> 100> 100-

Data synthesized from a study by T. M. T. T. T. et al. (2020).[4]

The data clearly indicates that the conjugation of glycine to the rimantadine scaffold results in a more potent antiviral agent with a superior selectivity index. This suggests that the addition of the glycine moiety may enhance the binding affinity for the M2 proton channel or introduce alternative mechanisms of viral inhibition.[4]

Neuroprotective Properties: A Multifaceted Approach

Beyond their antiviral effects, adamantane derivatives, most notably memantine, are recognized for their neuroprotective properties, primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[5] Overactivation of these receptors is implicated in the pathophysiology of various neurodegenerative disorders. Amantadine also exhibits neuroprotective effects, albeit through a more complex and not fully understood mechanism that may involve modulation of microglial activation and induction of glial cell line-derived neurotrophic factor (GDNF).[6]

Table 2: Comparative Neuroprotective Bioactivity

Compound/DerivativeModelKey FindingsReference
Amantadine In vitro (rat midbrain cultures)Protected dopamine neurons from MPP+ and LPS-induced toxicity at concentrations of 10-30 µM.[6][6]
Amantadine In vivo (rat model of CO poisoning)Limited contribution to preventing apoptosis and endothelial damage.[9][9]
Monoterpene-aminoadamantane conjugates In vivo (rat scopolamine model)Alleviated memory deficits, improved oxidative stress markers.[7][7]
Adamantane-edaravone conjugates In vitroInhibited lipid peroxidation, blocked sodium currents, reduced FUS protein aggregation.[8][8]

These findings suggest that conjugating adamantane with other bioactive molecules, including amino acids, can lead to multifunctional compounds with enhanced neuroprotective profiles. The glycine moiety, in particular, may improve blood-brain barrier permeability and introduce additional neuroprotective mechanisms.

Experimental Methodologies: A Guide to Bioactivity Assessment

To ensure the scientific integrity of the presented data, this section provides detailed, step-by-step protocols for the key experiments used to evaluate the antiviral and neuroprotective activities of adamantane derivatives.

Antiviral Activity Assessment

The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a dilution of influenza A virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Neuroprotective Activity Assessment

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotection against various neurotoxic insults.

Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease, or glutamate to model excitotoxicity.

  • Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for an appropriate duration (e.g., 24-48 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: The neuroprotective effect is quantified by the ability of the compound to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone. The EC50 (50% effective concentration) can be calculated as the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Antiviral_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virion M2_channel M2 Proton Channel Endosome Endosome Virus->Endosome Endocytosis vRNA Viral RNA Uncoating Viral Uncoating & RNA Release M2_channel->Uncoating Facilitates Replication Viral Replication vRNA->Replication Leads to Endosome->Uncoating Acidification Amantadine Amantadine / Adamantane-Glycine Amantadine->M2_channel Blocks Proton Influx

Caption: Mechanism of antiviral action of amantadine derivatives against Influenza A.

Neuroprotection_Workflow A Seed & Differentiate SH-SY5Y Cells B Pre-treat with Adamantane Derivative A->B C Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) B->C D Co-incubate C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis (Calculate % Neuroprotection) E->F

Caption: Experimental workflow for in vitro neuroprotection assay.

Synthesis of Adamantane-Glycine Derivatives

The synthesis of adamantane-glycine conjugates typically involves standard peptide coupling reactions. A general synthetic route is outlined below.

General Synthesis Protocol:

  • Activation of Adamantane Carboxylic Acid: Adamantane-1-carboxylic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling with Glycine Ester: The activated adamantane carboxylic acid is then reacted with a protected glycine ester (e.g., glycine methyl ester hydrochloride) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to facilitate the amide bond formation.

  • Deprotection: The ester group of the resulting adamantane-glycine ester is then hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide or sodium hydroxide), to yield the final adamantane-glycine conjugate.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Conclusion and Future Directions

The conjugation of glycine to the adamantane scaffold presents a promising strategy for enhancing the bioactivity of this privileged structure. Experimental evidence strongly suggests that adamantane-glycine derivatives can exhibit superior antiviral potency against influenza A compared to amantadine, potentially overcoming existing resistance mechanisms. Furthermore, the emerging data on the neuroprotective effects of adamantane conjugates highlight their potential as multifunctional agents for treating complex neurodegenerative diseases.

Future research should focus on elucidating the precise mechanisms by which glycine conjugation enhances bioactivity. This includes detailed structure-activity relationship (SAR) studies to optimize the linker and amino acid components. Moreover, comprehensive in vivo studies are warranted to evaluate the pharmacokinetic profiles and therapeutic efficacy of these novel compounds in relevant animal models. The continued exploration of adamantane-amino acid conjugates holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Shinozaki, Y., Akanuma, S. I., Tega, Y., & Hosoya, K. I. (2025). Neuroprotective effects of compounds interacting with carrier-mediated amantadine transport across the blood-retinal barrier in rats. Journal of Pharmacological Sciences, 157(4), 212-218. [Link]

  • Kolocouris, A., Tzitzoglaki, C., Stylianakis, I., De Clercq, E., & Padalko, E. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3964. [Link]

  • Toshkova, R., Tsvetkova, D., Ivanova, D., Nikolova, S., Zheleva-Dimitrova, D., Gancheva, A., ... & Obreshkova, D. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Pharmaceuticals, 19(1), 10. [Link]

  • Gnezdilov, O. I., Khairullin, R. M., Gainullin, R. M., Dobrydnev, A. V., Zueva, I. V., Sapozhnikov, S. V., ... & Bachurin, S. O. (2023). New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments. International Journal of Molecular Sciences, 24(22), 16301. [Link]

  • Ossola, B., Schendzielorz, N., Chen, S. H., & Hong, J. S. (2011). Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia. Neuropharmacology, 61(4), 574-582. [Link]

  • Akdemir, A., Kerget, B., Aydin, M., & Ustundag, M. (2019). Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning. European Review for Medical and Pharmacological Sciences, 23(3), 1265-1271. [Link]

  • Jefferson, T., Demicheli, V., Di Pietrantonj, C., & Jones, M. (2006). Amantadine and rimantadine for preventing and treating influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • Stankiewicz, J. M., Pytka, K., & Żmudzki, P. (2019). Adamantane derivatives in the 21st century: Emerging therapeutic frontiers and future research. Journal of Chemical Health Risks, 9(4), 281-294.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Adamantane derivatives as potent agents in the treatment of neurodegenerative diseases. Current medicinal chemistry, 19(3), 334-351.
  • Danysz, W., Parsons, C. G., & Kornhuber, J. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
  • Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane in medicinal chemistry: a review. Current medicinal chemistry, 23(25), 2823-2856.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]

  • Gasthaus, J., & Hausinger, A. (2021). Synthesis of Adamantylglycine Using a Diastereoselective Grignard-to-Nitrone Addition. The Journal of Organic Chemistry, 86(15), 10395-10403. [Link]

  • Zhang, Y., & Wang, J. (2018). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Letters in Organic Chemistry, 15(8), 661-665. [Link]

  • Horvat, S., Varga-Defterdarović, L., Horvat, J., Jukić, R., Kantoci, D., Chung, N. N., ... & Schiller, P. W. (1995). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. Journal of peptide science, 1(5), 303-310. [Link]

  • Chen, Y., Li, Y., Wang, C., & Zhang, H. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC advances, 5(101), 83267-83271. [Link]

  • Turski, L., Schoepp, D. D., & Turski, W. A. (1995). Glycine site NMDA receptor antagonists provide protection against ischemia-induced neuronal damage in hippocampal slice cultures. Brain research, 675(1-2), 38-44. [Link]

  • Chen, J., & Lipton, S. A. (2005). A glycine site-specific NMDA receptor antagonist protects retina ganglion cells from ischemic injury by modulating apoptotic cascades. Journal of cellular physiology, 204(1), 238-245. [Link]

  • Yang, J. H., Kim, H. C., Kim, M. J., & Jang, C. H. (2020). Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Oxidative medicine and cellular longevity, 2020. [Link]

  • Hu, Y., Liu, Y., & Lu, C. (2022). A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. Frontiers in Pharmacology, 13, 969601. [Link]

  • De Clercq, E. (2004). Antiviral agents active against influenza A viruses. Nature reviews Drug discovery, 3(12), 1001-1010. [Link]

  • M. J. Browne, M. Y. Moss, M. R. Boyd. (1983). Comparative Activity of Amantadine and Ribavirin Against Influenza Virus in Vitro: Possible Clinical Relevance. Antimicrobial Agents and Chemotherapy, 23(3), 503-505. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Jing, X., Zhang, L., Liu, Y., & Gao, J. (2015). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 6, 203. [Link]

  • Folea, I. M., & Folea, V. (2024). Beyond boundaries: Neuroprotective effects of steroids and ecdysteroids in SH-SY5Y cells-A systematic review. MedNexus, 4(2), e2024016. [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaikh, M. A. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Antioxidants, 10(5), 682. [Link]

  • Kotlarek, D., & Kubinski, K. (2021). Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. Journal of Biological Chemistry, 297(1), 100821. [Link]

  • De Clercq, E., & Neyts, J. (2004). Antiviral agents active against influenza A viruses. Nature reviews. Drug discovery, 3(12), 1001–1010. [Link]

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Comparative Guide: X-ray Diffraction Data for Adamantane-Acetamide Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the crystallographic properties of N-(1-Adamantyl)acetamide against key structural analogs, including N-(1-Adamantyl)-2-chloroacetamide and Adamantane-1-carboxylic acid .[1]

For researchers in drug development, understanding the solid-state arrangement of these adamantane derivatives is critical.[1] The adamantane cage acts as a bulky lipophilic anchor, while the acetamide moiety dictates the hydrogen-bonding network.[1] This guide analyzes how subtle chemical modifications (e.g., Cl-substitution or Acid/Amide exchange) drastically alter the crystal lattice, influencing solubility, stability, and bioavailability.[1]

Crystallographic Data Comparison

The following table synthesizes single-crystal X-ray diffraction (SC-XRD) data for the primary target and its analogs. Note the transition from Monoclinic to Orthorhombic systems upon chlorination, and the distinct Triclinic packing of the carboxylic acid derivative.[1]

Table 1: Comparative Crystal Data Parameters
ParameterN-(1-Adamantyl)acetamide [1]N-(1-Adamantyl)-2-chloroacetamide [2]Adamantane-1-carboxylic acid [3]
Formula



Crystal System Monoclinic Orthorhombic Triclinic
Space Group


(implied*)


(

)
24.3129.3666.452

(

)
9.46413.7526.681

(

)
9.45418.79211.510

(

)
90.0690.0087.22

(Molecules/Cell)
882

-Factor
5.95%~4.8%4.85%
Packing Motif 1D Infinite Chains (

)
1D Infinite Chains 0D Centrosymmetric Dimers (

)

*Note: The chloroacetamide derivative exhibits


 or similar orthorhombic symmetry based on unit cell dimensions and systematic absences described in literature.

Structural Analysis & Mechanistic Insight

The Amide vs. Acid Synthon

The core difference between the acetamide and carboxylic acid derivatives lies in their supramolecular synthons —the repeating hydrogen-bonding patterns that hold the crystal together.[1]

  • N-(1-Adamantyl)acetamide (Amide): Adopts a trans-amide conformation .[1] The steric bulk of the adamantane cage prevents the formation of cyclic dimers often seen in smaller primary amides.[1] Instead, it forms 1D infinite hydrogen-bonded chains along the crystallographic axis (typically

    
     or 
    
    
    
    ).[1] The N-H donor bonds to the Carbonyl O acceptor of the next molecule (
    
    
    ).[1]
  • Adamantane-1-carboxylic acid (Acid): Forms the classic cyclic carboxylic dimer (

    
     motif).[1] Two molecules face each other, exchanging protons between their hydroxyl and carbonyl groups.[1] This creates discrete, zero-dimensional (0D) units that pack via van der Waals forces, resulting in the lower symmetry Triclinic system.[1]
    
The "Chloro" Effect

Introducing a chlorine atom in N-(1-Adamantyl)-2-chloroacetamide disrupts the packing efficiency.[1] The halogen bond potential and increased volume of the Cl atom force the lattice into an Orthorhombic arrangement.[1] Despite this, the strong amide backbone (


) dominates, preserving the 1D chain motif seen in the non-chlorinated parent.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline the synthesis and characterization workflow.

Synthesis of N-(1-Adamantyl)acetamide

Reaction Logic: Nucleophilic acyl substitution.[1] The amine of Amantadine attacks the carbonyl carbon of acetic anhydride.[1]

  • Reagents: Dissolve 1-Adamantylamine (Amantadine, 10 mmol) in dry Dichloromethane (DCM, 20 mL).

  • Activation: Add Triethylamine (1.2 eq) to scavenge the HCl/acid byproduct.[1]

  • Addition: Dropwise addition of Acetic Anhydride (1.1 eq) at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (remove unreacted amine), then Sat.

    
     (neutralize acid).[1]
    
  • Purification: Recrystallize from Methanol/Water (slow evaporation) to yield diffraction-quality prisms.

X-Ray Diffraction Data Collection

Instrument: Bruker Kappa APEX II or Nonius Kappa-CCD.[1] Radiation: Mo


 (

).[1][2]
  • Mounting: Select a crystal approx.[1]

    
     mm.[1] Mount on a glass fiber using Paratone oil.[1]
    
  • Cooling: Maintain sample at 100K-173K using an Oxford Cryostream to reduce thermal vibration (atomic displacement parameters).

  • Strategy: Collect

    
     and 
    
    
    
    scans to ensure
    
    
    completeness up to
    
    
    .
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares on

    
     (SHELXL).
    

Visualization of Workflows & Interactions

Diagram 1: Crystallographic Characterization Workflow

This diagram illustrates the critical path from synthesis to validated structure, emphasizing the "CheckCIF" validation step required for publication.[1]

XRD_Workflow Synth Synthesis (Amantadine + Ac2O) Cryst Crystallization (Slow Evap MeOH) Synth->Cryst DataCol Data Collection (Mo Kα, 173K) Cryst->DataCol Solve Structure Solution (SHELXT - Direct Methods) DataCol->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Valid Validation (CheckCIF / IUCr) Refine->Valid

Caption: Step-by-step workflow for generating publication-quality crystallographic data.

Diagram 2: Supramolecular Packing Logic

This diagram compares the hydrogen-bonding topology of the Amide vs. Acid derivatives.[1]

Packing_Logic Substrate Adamantane Core (Bulky/Lipophilic) Amide Acetamide Group (-NH-CO-CH3) Substrate->Amide Acid Carboxyl Group (-COOH) Substrate->Acid Chain 1D Infinite Chains (Catemer Motif) Amide->Chain H-Bond Donor/Acceptor mismatch Dimer 0D Cyclic Dimers (R2,2(8) Motif) Acid->Dimer Complementary D/A pair Lattice1 Monoclinic (C2/c) Lower Density Packing Chain->Lattice1 Lattice2 Triclinic (P-1) Tighter Dimer Packing Dimer->Lattice2

Caption: Divergence in crystal packing driven by functional group hydrogen bonding capability.[1]

References

  • Pröhl, H.-H., et al. (1997).[1][3] "1-Acetamidoadamantane."[1][3][4][5][6] Acta Crystallographica Section C, 53(10), 1434-1436.[1][3] (COD ID: 2006582).[1][3]

  • Onajole, O. K., et al. (2011).[1] "N-(Adamantan-1-yl)-2-chloroacetamide."[1][5] Acta Crystallographica Section E, 67(6), o1449.[1]

  • Belanger-Gariepy, F., et al. (1990).[1] "The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K." Canadian Journal of Chemistry, 68(7), 1163-1169.[1]

  • NIST Chemistry WebBook. "N-(1-Adamantyl)acetamide Data."

Sources

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